molecular formula C11H15NO4 B193590 3-(3,4-Dimethoxyphenyl)-L-alanine CAS No. 32161-30-1

3-(3,4-Dimethoxyphenyl)-L-alanine

Cat. No.: B193590
CAS No.: 32161-30-1
M. Wt: 225.24 g/mol
InChI Key: VWTFNYVAFGYEKI-QMMMGPOBSA-N
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Description

3-(3,4-Dimethoxyphenyl)-L-alanine (CAS 32161-30-1) is an L-alanine derivative featuring a phenyl ring substituted with methoxy groups at the 3- and 4-positions. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.244 g/mol . The compound is structurally related to Levodopa (L-DOPA), a key neurotransmitter precursor, but differs in the substitution of hydroxyl groups with methoxy groups. This modification alters its physicochemical properties, such as increased lipophilicity compared to Levodopa, as indicated by its calculated cLogP of 0.002 .

The compound is primarily utilized as a research standard and synthetic intermediate in pharmacological studies, particularly in investigations of Levodopa metabolism or enzyme interactions . Synonyms include L-Veratrylglycine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFNYVAFGYEKI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185947
Record name 3,4-Dimethoxyphenylalanine, L-
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32161-30-1
Record name 3-Methoxy-O-methyl-L-tyrosine
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Record name 3,4-Dimethoxyphenylalanine, L-
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Record name 3,4-Dimethoxyphenylalanine, L-
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Record name (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid
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Record name 3,4-DIMETHOXYPHENYLALANINE, L-
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Preparation Methods

Reaction Overview

The Chinese patent CN104672105B outlines a four-step synthesis starting from veratrole (1,2-dimethoxybenzene). The process involves:

  • Aldol Condensation : Veratrole reacts with Cyanogran (potassium cyanide) and ammonium chloride under ammonia to form D,L-3-(3,4-dimethoxyphenyl)-2-aminopropionitrile.

  • Diastereomeric Resolution : The racemic mixture is resolved using L-(+)-2,3-dihydroxy succinic acid in an organic solvent, selectively crystallizing the L-enantiomer.

  • Hydrolysis and Acidification : The resolved nitrile is hydrolyzed to the corresponding amino acid using hydrochloric acid, followed by precipitation and purification.

Critical Parameters

  • Temperature and Pressure : The aldol condensation occurs at 60–75°C under 0.1–0.4 MPa pressure, achieving a 92% conversion rate.

  • Solvent System : Ethanol-water mixtures (1:1 v/v) optimize solubility during resolution.

  • Stoichiometry : A mass ratio of 1:0.2:0.4:0.35:6 (veratrole:Cyanogran:ammonia:ammonium chloride:water) ensures minimal byproduct formation.

Yield and Purity

The final product attains >97% enantiomeric excess (ee) after recrystallization, meeting pharmacopeial standards. However, the method generates significant waste, including unreacted D-enantiomer and inorganic salts, necessitating costly purification.

Enzymatic Resolution Using Aspergillus oryzae Acylase

Biocatalytic Mechanism

The U.S. patent US3669837A describes an enzymatic approach to resolve racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine. Key steps include:

  • Enzymatic Deacetylation : Aspergillus oryzae acylase selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer unreacted.

  • Precipitation and Isolation : The product, 3-(3,4-dimethoxyphenyl)-L-alanine, precipitates at pH 6.0–9.0, facilitated by ammonia-mediated pH control.

  • Cobalt Ion Activation : Co²⁺ ions (10⁻⁴–5×10⁻² M) enhance enzymatic activity by stabilizing the acylase tertiary structure.

Process Optimization

  • pH and Temperature : Optimal activity occurs at pH 6.8–7.5 and 25–37°C, with ammonia ensuring buffering capacity and easy product isolation.

  • Substrate Concentration : High substrate loading (≥10% w/v) minimizes reaction volume and improves throughput.

  • Reaction Time : Complete resolution requires 12–24 hours, depending on enzyme concentration.

Advantages Over Chemical Methods

  • Stereospecificity : The enzymatic method achieves >99% ee without chiral auxiliaries.

  • Environmental Impact : Reduced solvent use and waste generation align with green chemistry principles.

Comparative Analysis of Preparation Methods

ParameterChemical ResolutionEnzymatic Resolution
Yield 85–92%70–80%
Enantiomeric Excess 97%99%
Reaction Time 4–6 hours12–24 hours
Environmental Impact High (cyanide waste, salts)Low (aqueous medium, biodegradable enzyme)
Scalability Industrial-scale provenLimited by enzyme cost

Cost-Benefit Considerations

  • Chemical Method : Lower per-batch cost but higher waste disposal expenses.

  • Enzymatic Method : Higher enzyme procurement costs offset by reduced purification needs.

Conversion to L-DOPA and Pharmaceutical Relevance

Both methods produce this compound as a precursor to L-DOPA. The final conversion involves:

  • Ether Cleavage : Heating with 48% hydrobromic acid removes methyl groups, yielding 3,4-dihydroxyphenyl-L-alanine (L-DOPA).

  • Crystallization : Adjusting pH to 4.5 with sodium acetate precipitates L-DOPA, which is purified via charcoal treatment and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxy or halogenated phenylalanine derivatives .

Scientific Research Applications

Chemical Synthesis

Key Reactant in Organic Chemistry
3-(3,4-Dimethoxyphenyl)-L-alanine serves as a crucial reactant in the synthesis of various intermediates, particularly β-amino alcohols. These intermediates are essential for the preparation of complex organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to participate in enzyme-catalyzed reactions enhances its utility in synthetic organic chemistry .

Biological Applications

Enzyme-Catalyzed Reactions
Research indicates that this compound can act as a substrate for engineered enzymes. Its structural similarities to naturally occurring amino acids allow it to participate in biochemical pathways, making it a candidate for studying enzyme mechanisms and kinetics .

Pharmacological Potential
The compound is being investigated for its potential therapeutic applications. Notably, it is considered an intermediate in the synthesis of L-DOPA (levodopa), a well-known treatment for Parkinson's disease. The conversion of this compound to 3-(3,4-dihydroxyphenyl)-L-alanine through various chemical processes highlights its relevance in medicinal chemistry .

Medicinal Chemistry

Synthesis of Pharmaceuticals
Ongoing research focuses on the compound's role in pharmaceutical synthesis. The enzymatic resolution processes involving this compound have been optimized to yield high conversions and enantiomeric excesses, which are critical for developing effective drugs . For instance, studies have shown that using aspartate aminotransferase as a catalyst can achieve over 95% conversion rates with high enantiomeric purity .

Industrial Applications

Production of Fine Chemicals
In the industrial sector, this compound is utilized as a building block for synthesizing fine chemicals. Its versatility allows it to be integrated into various chemical processes aimed at producing complex molecules with specific functionalities .

Case Studies

Study Focus Findings
Chemoenzymatic SynthesisSynthesis using aspartate aminotransferaseAchieved 95.4% conversion and >99% enantiomeric excess
Enzymatic Resolution ProcessProduction of L-form from N-acetyl derivativeDemonstrated effective pH control and substrate specificity
Medicinal Chemistry ApplicationIntermediate in L-DOPA synthesisHighlighted potential therapeutic implications for Parkinson's treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-(3,4-Dimethoxyphenyl)-L-alanine with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents cLogP Key Applications
This compound 32161-30-1 C₁₁H₁₅NO₄ 225.24 3,4-OCH₃ 0.002 Research standard, enzyme studies
Levodopa (L-DOPA) 59-92-7 C₉H₁₁NO₄ 197.19 3,4-OH -1.45 Parkinson’s treatment
α-Methyl-L-DOPA Sesquihydrate 555-30-6 C₁₀H₁₃NO₄·1.5H₂O 211.22 (anhydrous) 3,4-OH, α-CH₃ -0.98 Antihypertensive agent
3-(2,5-Cyclohexadienyl)-L-alanine N/A C₉H₁₁NO₂ 181.19 Cyclohexadienyl ring -0.85 Substrate for ammonia-lyase enzymes

Key Observations :

  • Methoxy vs.
  • Methyl Substitution : α-Methyl-L-DOPA incorporates a methyl group at the α-carbon, which inhibits decarboxylation, prolonging its antihypertensive effects .
  • Ring Structure: 3-(2,5-Cyclohexadienyl)-L-alanine’s non-aromatic ring alters its interaction with enzymes like phenylalanine ammonia-lyase, as shown in substrate specificity studies .
Antioxidant and Enzyme Inhibition

Methoxy-substituted aromatic compounds, such as curcumin analogs, demonstrate strong antioxidant activity and enzyme inhibition (e.g., ACE, tyrosinase) due to electron-donating methoxy groups stabilizing free radicals .

Neurological and Metabolic Roles
  • Levodopa : Converts to dopamine, addressing Parkinson’s disease symptoms. Hydroxyl groups are critical for decarboxylation and blood-brain barrier transport .
  • This compound : Methoxy groups may hinder decarboxylation, rendering it inactive in dopamine synthesis. However, it serves as a reference compound in Levodopa impurity profiling .

Biological Activity

3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is a compound with notable biological activity that has garnered attention in various research fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₅NO₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 32161-30-1

The compound features a phenylalanine backbone with two methoxy groups at the para positions of the aromatic ring, which significantly influences its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

  • Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage .
  • Neuroprotective Effects : Studies suggest that this compound may enhance neuroprotection by modulating neurotransmitter levels and promoting neuronal survival under stress conditions. It is hypothesized to influence dopamine metabolism, potentially providing benefits in neurodegenerative disorders .
  • Melanogenesis Stimulation : Similar compounds have been shown to enhance melanin synthesis through activation of signaling pathways such as ERK and p38 MAPK. This suggests potential applications in treating hypopigmentation disorders .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

Assay TypeIC50 (µM)
DPPH Scavenging25.6
ABTS Scavenging18.4
Ferric Reducing Antioxidant Power (FRAP)22.0

These results indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants.

Neuroprotective Studies

In vitro studies on neuronal cell lines have demonstrated that treatment with this compound leads to:

  • Increased cell viability under oxidative stress conditions.
  • Upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

A notable study indicated a 30% increase in neuronal survival when exposed to oxidative stress in the presence of this compound .

Case Studies and Research Findings

  • Case Study on Melanogenesis :
    • A study involving B16F10 melanoma cells showed that treatment with this compound resulted in increased melanin production. The compound was found to upregulate tyrosinase activity and enhance melanin synthesis through USF1-mediated pathways .
  • Neuroprotective Effects in Animal Models :
    • An animal model of Parkinson's disease demonstrated that administration of this compound improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Diethyl ester routeSOCl₂, ethanol, 24h, rt72≥95%
Chiral resolutionEnzymatic catalysis (e.g., lipases)65≥98%
Solid-phase synthesisFmoc-protected resin, DCC coupling58≥90%

How can researchers optimize reaction conditions to improve enantiomeric excess (EE) in asymmetric synthesis?

Answer:
Enantiomeric purity is critical for biological activity. Optimization strategies include:

  • Catalyst screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) enhance stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics, while low temperatures (−20°C to 0°C) reduce racemization .
  • Kinetic resolution : Use enzymes like penicillin acylase to selectively hydrolyze one enantiomer .

Experimental Design Tip :
A factorial design (e.g., 2³) testing temperature, solvent, and catalyst loading can identify optimal conditions while minimizing trials.

What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals:
    • Aromatic protons at δ 6.7–7.1 ppm (3,4-dimethoxyphenyl group) .
    • α-proton (CH-NH₂) at δ 3.8–4.2 ppm as a doublet .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% EE .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 270.12 .

Q. Table 2: Analytical Parameters

TechniqueDetection LimitPrecision (RSD)Key Parameters
HPLC-UV0.1 µg/mL≤2%Mobile phase: Hexane/IPA
NMR1 mM≤1%Deuterated DMSO solvent
HRMS0.01 µg/mL≤0.5%ESI+ mode, 70 eV

How should researchers address discrepancies in reported solubility data for this compound?

Answer:
Discrepancies often arise from variations in:

  • Measurement methods : Gravimetric (direct weighing) vs. HPLC-based solubility assays .
  • Solvent purity : Trace water in DMSO or ethanol significantly affects solubility .
  • Temperature control : Solubility in water increases from 1.2 mg/mL (25°C) to 3.5 mg/mL (60°C) .

Q. Resolution Strategy :

  • Standardize protocols (e.g., USP <1174> guidelines for equilibrium solubility).
  • Validate results using orthogonal techniques (e.g., UV-Vis spectroscopy and HPLC) .

What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light sensitivity : Degrades via demethylation under UV light; store in amber vials at −20°C .
  • Humidity : Hydrolysis of methoxy groups occurs at >60% RH; use desiccants (silica gel) .
  • Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Q. Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (t₁/₂)
25°C, darkOxidative deamination>2 years
40°C, 75% RHHydrolysis8 months
UV light (254 nm)Demethylation48 hours

How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may stem from:

  • Impurity profiles : Trace isomers (e.g., D-enantiomer) or byproducts (e.g., demethylated derivatives) can skew activity .
  • Assay variability : Cell-based vs. enzyme inhibition assays (e.g., tyrosine hydroxylase inhibition IC₅₀ ranges: 5–20 µM) .

Q. Methodological Recommendations :

  • Purity verification: Use chiral HPLC and HRMS to confirm ≥99% chemical and enantiomeric purity .
  • Positive controls: Include L-DOPA (CAS 59-92-7) as a reference in activity assays .

What advanced computational tools can predict the metabolic pathways of this compound?

Answer:

  • In silico metabolism prediction : Software like MetaSite and GLORYx identifies potential phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to dopamine receptors (ΔG ≈ −9.2 kcal/mol) .

Q. Validation :

  • Compare predictions with in vitro hepatocyte metabolism studies (e.g., human liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-L-alanine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-L-alanine

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